3-Glycidoxypropyldimethoxymethylsilane

Description

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

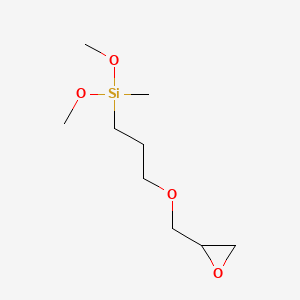

3-Glycidoxypropyldimethoxymethylsilane (CAS 65799-47-5) is a trialkoxysilane derivative with the molecular formula C₉H₂₀O₄Si and a molecular weight of 220.34 g/mol . Its structure comprises:

- Epoxy group (oxirane ring) : A reactive three-membered cyclic ether at the terminal end.

- Propyl linker : A three-carbon chain connecting the epoxy group to the silicon atom.

- Dimethoxymethylsilane core : A central silicon atom bonded to one methyl group, two methoxy groups (-OCH₃), and a propyl-epoxy chain.

The SMILES notation COSi(CCCOCC1CO1)OC confirms this configuration.

Table 1: Key Chemical Identifiers

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 65799-47-5 | |

| Molecular Formula | C₉H₂₀O₄Si | |

| Molecular Weight | 220.34 g/mol | |

| SMILES | COSi(CCCOCC1CO1)OC | |

| IUPAC Name | Dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane |

Synonyms and Nomenclature Variations

The compound is recognized under multiple names, reflecting its functional groups and applications:

- 3-[Dimethoxy(methyl)silyl]propyl Glycidyl Ether .

- (3-Glycidoxypropyl)dimethoxymethylsilane .

- Dimethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane .

These names emphasize its dual functionality: the silane core (dimethoxymethylsilane) and the epoxy-reactive group.

Historical Development in Organosilane Chemistry

Foundational Contributions to Organosilicon Chemistry

The development of this compound is rooted in the evolution of organosilicon chemistry, a field pioneered by Frederic Stanley Kipping in the early 20th century. Kipping’s work with Grignard reagents laid the groundwork for synthesizing alkyl- and arylsilanes, while his investigations into silicone oligomers and polymers established the basis for modern silane chemistry.

Key Milestones:

- 1863 : Charles Friedel and James Crafts synthesized tetraethylsilane (Si(CH₃)₄), marking the first organosilane.

- 1940s : Eugene G. Rochow and Richard Müller developed the direct process (Müller-Rochow process), enabling industrial-scale production of methylchlorosilanes. This breakthrough facilitated the synthesis of functional silanes, including those with epoxy groups.

Evolution of Functional Silanes

The integration of reactive organic groups (e.g., epoxy, amino) into silane structures emerged in the mid-20th century. These organofunctional silanes enabled targeted applications in adhesion promotion and surface modification. For example:

Position Within Silane Coupling Agent Classifications

Functional Classification of Silane Coupling Agents

Silane coupling agents are categorized by their reactive organic groups (Y) and hydrolyzable inorganic groups (X), following the general formula Y-R-SiX₃ .

Table 2: Silane Coupling Agent Types and Applications

| Type of Silane | Organic Functional Group (Y) | Primary Applications |

|---|---|---|

| Amino silanes | -NH₂ | Glass fiber reinforcement, pigment dispersion |

| Vinyl silanes | -CH=CH₂ | Crosslinking in polymers, adhesives |

| Mercapto silanes | -SH | Rubber composites, corrosion resistance |

| Epoxy silanes | Oxirane (epoxy) | Epoxy resin modification, adhesion promotion |

This compound falls under epoxy silanes , distinguished by its oxirane ring. This group reacts with hydroxyl or amine groups in organic resins, forming covalent bonds.

Mechanistic Role in Interfacial Bonding

The compound’s dual functionality enables two-phase reactivity:

Comparative Advantages Over Other Silanes

| Property | Epoxy Silanes | Amino Silanes |

|---|---|---|

| Reactivity | Moderate (epoxy ring stability) | High (amine’s nucleophilicity) |

| Thermal Stability | High (epoxy crosslinking) | Moderate |

| Applications | Epoxy composites, coatings | Glass fiber/polymer composites |

Epoxy silanes like this compound are preferred in high-temperature environments due to their thermal stability post-crosslinking.

Structure

2D Structure

Propriétés

IUPAC Name |

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGNXNCOTZPEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCOCC1CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158600-68-1 | |

| Record name | Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158600-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90984300 | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65799-47-5 | |

| Record name | (3-Glycidoxypropyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65799-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrosilylation of Allyl Glycidyl Ether with Methoxysilanes

The most established method for preparing 3-glycidoxypropyldimethoxymethylsilane involves the hydrosilylation of allyl glycidyl ether with methoxysilanes such as dimethoxymethylsilane under platinum catalysis.

-

- A three-necked flask equipped with reflux condenser, stirrer, and thermometer is purged with nitrogen.

- Allyl glycidyl ether is added, followed by a platinum-based catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

- The reaction mixture is heated to approximately 50–80 °C.

- Dimethoxymethylsilane is added dropwise over 1 hour while maintaining temperature.

- The reaction proceeds for an additional 30 minutes to 5 hours depending on scale and conditions.

- The crude product is purified by vacuum distillation under anhydrous and oxygen-free conditions.

| Parameter | Value |

|---|---|

| Allyl glycidyl ether | 0.1 mol (e.g., 11.4 g) |

| Dimethoxymethylsilane | 0.11 mol (stoichiometric excess) |

| Catalyst | Platinum complex (10^-5 mol) |

| Temperature | 50–80 °C |

| Reaction time | 0.5–5 hours |

| Yield | ~80–89% |

| Purification | Reduced pressure distillation |

This method is scalable and industrially viable, with reported yields around 80–89% and high purity after distillation.

Sol-Gel Co-Hydrolysis and Condensation

This compound can also be prepared or modified via sol-gel processes involving co-hydrolysis with tetraalkoxysilanes (e.g., tetraethyl orthosilicate) under acidic or basic catalysis.

-

- Co-hydrolysis of the silane with tetraethyl orthosilicate in acidic aqueous-alcoholic media.

- Catalysis of epoxy ring-opening polymerization by boron trifluoride diethyl etherate (BF3OEt2).

- Formation of hybrid organic-inorganic materials with controlled network structures.

- Reaction monitored by multinuclear NMR and FTIR spectroscopy to optimize hydrolysis and condensation kinetics.

-

- Hydrolysis of alkoxy groups occurs rapidly within 30 minutes, generating silanol groups.

- Condensation to siloxane networks accelerates after 60 minutes.

- Epoxy ring opening is catalyzed at room temperature without side-product formation.

- Pre-reaction time and catalyst concentration critically influence product structure and properties.

This method is more suited for producing hybrid materials rather than pure silane monomers but provides insight into functionalization and polymerization pathways.

Catalytic Modifications and Functionalization

Additional synthetic routes involve the reaction of this compound with nucleophiles or organic acids to form functionalized silane coupling agents.

- Example: Reaction with imidazole at elevated temperatures (~95–120 °C) to yield imidazole-containing silane derivatives.

- These reactions are typically performed under inert atmosphere (argon or nitrogen) with controlled addition and stirring.

- Functionalized silanes are isolated by solvent extraction, washing, drying, and evaporation.

Such modifications enhance the silane’s reactivity and compatibility with specific polymer systems.

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Hydrosilylation | Allyl glycidyl ether + dimethoxymethylsilane | Platinum complex, 50–80 °C, N2 atmosphere | 80–89 | Pure silane monomer | Industrially scalable, high purity |

| Sol-Gel Co-Hydrolysis | This compound + TEOS | Acidic media, BF3OEt2 catalyst | N/A | Hybrid organic-inorganic gels | For hybrid materials, not pure silane |

| Functionalization with Imidazole | This compound + imidazole | 95–120 °C, inert atmosphere | N/A | Functionalized silane | Enhances coupling agent properties |

- Gas chromatography is routinely used to monitor reaction progress and purity.

- Nuclear magnetic resonance (NMR) spectroscopy (including ^29Si NMR) elucidates hydrolysis and condensation states.

- Fourier transform infrared (FTIR) spectroscopy tracks epoxy ring opening and siloxane bond formation.

- Thermal analysis (DSC, TGA) confirms stability and polymer network formation in hybrid materials.

- Light scattering techniques reveal particle size and aggregation during sol-gel processes.

These analytical methods confirm that hydrosilylation yields high-purity this compound, while sol-gel routes produce complex hybrid networks with tunable properties.

The preparation of this compound primarily relies on platinum-catalyzed hydrosilylation of allyl glycidyl ether with dimethoxymethylsilane, offering high yield and purity suitable for industrial applications. Alternative sol-gel methods enable the synthesis of hybrid organic-inorganic materials incorporating this silane, expanding its utility in advanced coatings and composites. Functionalization reactions further tailor the silane’s properties for specific coupling applications. Comprehensive analytical characterization supports optimization and quality control of these preparation methods.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Glycidoxypropyldimethoxymethylsilane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Epoxy Ring Opening: The epoxy group can react with nucleophiles, such as amines or alcohols, resulting in ring-opening reactions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

Condensation: Silanol groups condense under acidic or basic conditions.

Epoxy Ring Opening: Nucleophiles like amines or alcohols under mild to moderate temperatures.

Major Products Formed:

Hydrolysis: Silanol derivatives.

Condensation: Siloxane polymers.

Epoxy Ring Opening: Hydroxyl or amino derivatives.

Applications De Recherche Scientifique

Introduction to 3-Glycidoxypropyldimethoxymethylsilane

This compound is a silane compound that plays a significant role in various industrial applications due to its unique chemical properties. This compound is primarily used as a coupling agent and adhesion promoter, enhancing the performance of materials in diverse fields such as coatings, adhesives, and composites. The following sections explore its applications in detail, supported by data tables and case studies.

Adhesives and Sealants

This compound is extensively utilized in the formulation of adhesives and sealants. Its ability to promote adhesion between different substrates makes it valuable in various applications:

- Coupling Agent : It enhances the bonding strength of adhesives, particularly in waterborne systems such as acrylic latex sealants. This is crucial for applications requiring strong adhesion under wet conditions .

- Polymer Reinforcement : The compound improves the mechanical properties of polymer composites, particularly those reinforced with glass fibers, by increasing both dry and wet strength .

Coatings

In the coatings industry, this silane compound is employed for its adhesion-promoting properties:

- Surface Treatment : It is used in non-metal surface treatment products, enhancing the durability and performance of coatings on various substrates .

- Water-Repellent Coatings : The compound contributes to the formulation of water-repellent coatings, which are essential for protecting surfaces from moisture damage .

Composite Materials

The incorporation of this compound into composite materials significantly improves their properties:

- Thermosets and Thermoplastics : It serves as a coupling agent in mineral-filled or glass-reinforced thermosets and thermoplastics, enhancing their mechanical performance .

- Electrical Properties : The compound enhances the wet electrical properties of epoxy-based encapsulants and packaging materials, making them suitable for use in electronic applications .

Textile and Leather Treatment

In the textile industry, this compound is used to improve the performance of textile treatments:

- Adhesion Promotion : It acts as an adhesion promoter in textile treatments, enhancing the durability of dyes and finishes applied to fabrics .

- Leather Treatment : The compound is also employed in leather treatment products, contributing to improved water resistance and durability .

Industrial Applications

This compound finds use across various industrial sectors:

- Corrosion Inhibitors : It is utilized as a corrosion inhibitor in formulations designed to protect metal surfaces from degradation .

- Chemical Manufacturing : The compound serves as an intermediate in the production of other chemicals, highlighting its versatility within industrial processes .

Case Study 1: Adhesive Performance Enhancement

A study demonstrated that incorporating this compound into an acrylic adhesive formulation resulted in a significant increase in adhesion strength compared to formulations without the silane. The enhanced performance was attributed to improved interfacial bonding between the adhesive and substrate.

Case Study 2: Composite Material Strength Improvement

Research on glass fiber-reinforced composites showed that adding this compound improved both tensile strength and impact resistance. The silane's role as a coupling agent facilitated better load transfer between the fibers and matrix material.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Adhesives & Sealants | Coupling agent for acrylic latex sealants | Enhanced adhesion under wet conditions |

| Coatings | Water-repellent coatings | Improved moisture resistance |

| Composite Materials | Reinforcement in thermoplastics | Increased mechanical strength |

| Textile Treatment | Adhesion promoter for dyes | Enhanced durability of textile finishes |

| Industrial Applications | Corrosion inhibitors | Protection against metal degradation |

Mécanisme D'action

3-Glycidoxypropyldimethoxymethylsilane exerts its effects through the formation of strong covalent bonds with surface atoms. The epoxy groups react with nucleophiles, leading to the formation of stable polymeric structures. The silane groups undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance the adhesion and durability of the material .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

| Compound | Structure | Substituents | Key Functional Group |

|---|---|---|---|

| GDMMS | CH₃Si(OCH₃)₂-(CH₂)₃-O-(CH₂-O-CH₂-CH₂-O) (epoxy) | 1 methyl, 2 methoxy | Epoxy |

| GPTMS (3-Glycidoxypropyltrimethoxysilane) | (CH₃O)₃Si-(CH₂)₃-O-(CH₂-O-CH₂-CH₂-O) (epoxy) | 3 methoxy | Epoxy |

| 3-Methacryloxypropyltrimethoxysilane | (CH₃O)₃Si-(CH₂)₃-O-CO-C(CH₂)=CH₂ | 3 methoxy | Methacrylate |

| TEOS (Tetraethoxysilane) | (C₂H₅O)₄Si | 4 ethoxy | Silica precursor |

| (3-Glycidoxypropyl)dimethylethoxysilane | C₂H₅O(CH₃)₂Si-(CH₂)₃-O-(CH₂-O-CH₂-CH₂-O) (epoxy) | 1 ethoxy, 2 methyl | Epoxy |

GDMMS vs. GPTMS

- Hydrolysis Rate: GPTMS (3 methoxy groups) undergoes faster hydrolysis than GDMMS (2 methoxy, 1 methyl), leading to quicker silanol (Si-OH) formation and cross-linking .

- Applications :

- Biological Impact : Extracts from chitosan-GDMMS hybrids inhibit RT4-D6P2T cell proliferation at 5 μM silicon , while GPTMS shows similar cytotoxicity .

GDMMS vs. 3-Methacryloxypropyltrimethoxysilane

- Functional Group : GDMMS's epoxy enables amine conjugation, whereas methacrylate supports UV/thermal polymerization .

- Applications :

GDMMS vs. TEOS

Key Research Findings

Chitosan-Siloxane Hybrids : GDMMS and GPTMS extracts exhibit cell-type-dependent cytotoxicity, with GDMMS showing stronger inhibition of RT4-D6P2T cells .

ITO Functionalization: GDMMS forms stable monolayers on ITO for biosensing, outperforming TEOS in organic-inorganic hybrid stability .

Hybrid Films : GDMMS-based films demonstrate superior electrochemical properties compared to methacrylate silanes due to epoxy-amine covalent bonding .

Activité Biologique

3-Glycidoxypropyldimethoxymethylsilane (GPDMS) is a silane compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This compound is characterized by its unique epoxide group, which imparts reactivity that can be harnessed for functionalizing surfaces and enhancing biological interactions. This article delves into the biological activity of GPDMS, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a glycidyl ether structure that allows it to participate in various chemical reactions. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for applications in surface modification and biofunctionalization.

Key Properties

- Molecular Weight : 220.34 g/mol

- Appearance : Clear liquid

- Boiling Point : Approximately 200 °C

- Refractive Index :

The biological activity of GPDMS is primarily attributed to its ability to form covalent bonds with biological molecules through its epoxide group. This reactivity enables the modification of surfaces to enhance cell adhesion, proliferation, and differentiation. The compound has been used in various studies to investigate its effects on cell behavior and tissue engineering.

1. Surface Modification for Cell Culture

A study demonstrated the application of GPDMS in modifying glass coverslips to promote cell adhesion. The coverslips were treated with a solution containing GPDMS, followed by rinsing and drying. The modified surfaces exhibited significantly improved adhesion of fibroblast cells compared to untreated controls, indicating the effectiveness of GPDMS in enhancing cellular interactions .

2. Wound Healing Applications

Research involving silica nanoparticles modified with GPDMS showed promising results in promoting wound healing. The study indicated that the release of silicic acid from these nanoparticles facilitated fibroblast migration and collagen synthesis, essential processes in wound repair .

3. Enantioselective Adsorption

GPDMS has also been utilized in chiral separation processes. A study reported that magnetic nano-sorbents modified with GPDMS effectively separated mandelic acid enantiomers from aqueous solutions. The sorbent exhibited a maximum adsorption capacity of 405 mg/g for racemic mandelic acid, demonstrating the potential of GPDMS in enantioselective applications .

Data Summary

| Study | Application | Findings |

|---|---|---|

| Study on Cell Culture | Surface Modification | Enhanced fibroblast adhesion on GPDMS-treated surfaces |

| Wound Healing Research | Silica Nanoparticles | Improved fibroblast migration and collagen synthesis |

| Enantioselective Adsorption | Chiral Separation | Maximum adsorption capacity of 405 mg/g for mandelic acid |

Toxicity and Safety Profile

While GPDMS shows significant potential in biological applications, understanding its toxicity is crucial for safe use. According to available data, GPDMS exhibits low toxicity levels; however, further studies are necessary to fully characterize its safety profile in long-term applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Glycidoxypropyldimethoxymethylsilane with high purity?

- Methodological Answer : The compound is typically synthesized via sol-gel processes involving controlled hydrolysis and condensation. Key steps include:

- Hydrolysis : Use acidic (e.g., HCl) or basic catalysts to hydrolyze methoxy groups, monitored by FT-IR for epoxy ring-opening kinetics .

- Purity Control : Post-synthesis purification via vacuum distillation (100°C at 4 mmHg) to remove unreacted precursors and byproducts .

- Validation : Purity assessment using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to ensure >97% purity .

Q. How is this compound characterized for material compatibility in hybrid coatings?

- Methodological Answer :

- FT-IR Analysis : Track epoxy ring-opening (912 cm⁻¹ peak reduction) and silanol group formation (broad ~3400 cm⁻¹ peak) to confirm cross-linking .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) for coatings in high-temperature applications .

- Adhesion Testing : Use scratch or peel tests after functionalizing substrates (e.g., glass, metals) to quantify interfacial strength improvements .

Q. What role does this compound play in enhancing cellulose-based sensors?

- Methodological Answer :

- Surface Functionalization : GPTMS acts as a coupling agent, grafting epoxy groups onto cellulose via hydrolytic reactions. This improves hydrophobicity and mechanical stability .

- Sensor Design : Incorporate GPTMS-modified cellulose into electrochemical sensors to enhance analyte binding (e.g., glucose detection) while maintaining biocompatibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation (flash point: 105°C) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste due to aquatic toxicity .

Advanced Research Questions

Q. How can researchers optimize GPTMS-based sol-gel coatings for biomedical implants?

- Methodological Answer :

- Stoichiometric Control : Adjust GPTMS:precursor ratios (e.g., TEOS) to balance flexibility and rigidity. For example, 1:3 GPTMS:TEOS improves crack resistance .

- Bioactivity Testing : Immerse coatings in simulated body fluid (SBF) to assess hydroxyapatite formation, indicating osteointegration potential .

Q. How to address contradictions in FT-IR data during epoxy ring-opening reactions?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate FT-IR peaks (e.g., 912 cm⁻¹ epoxy loss) with NMR to confirm reaction completion. Discrepancies may arise from incomplete hydrolysis or side reactions .

- Kinetic Modeling : Use time-resolved FT-IR to track reaction rates under varying pH/temperature, identifying optimal conditions (e.g., pH 4 for minimal side products) .

Q. What experimental designs quantify GPTMS cross-linking efficiency in epoxy resins?

- Methodological Answer :

- Swelling Tests : Measure solvent uptake (e.g., acetone) in cross-linked resins to calculate cross-link density via Flory-Rehner theory .

- DMA Analysis : Use dynamic mechanical analysis to determine glass transition temperature (Tg) shifts, reflecting network stability .

Q. How does GPTMS improve stability in hybrid organic-inorganic materials under hydrolytic stress?

- Methodological Answer :

- Accelerated Aging : Expose materials to 85°C/85% RH for 168 hours. Monitor mass loss and FT-IR siloxane (Si-O-Si) peak integrity to assess hydrolytic resistance .

- Surface Morphology : Use SEM/EDS to detect cracks or delamination, correlating with GPTMS concentration (e.g., 10 wt.% GPTMS reduces pore formation) .

Q. What advanced techniques enable in situ monitoring of GPTMS polymerization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.